molecular formula C8H6N4O2 B2691407 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid CAS No. 944899-67-6

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid

Cat. No.: B2691407
CAS No.: 944899-67-6
M. Wt: 190.162
InChI Key: KNVOSTJUXHQLBJ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)pyrimidine-5-carboxylic acid is a high-purity chemical building block designed for research applications in medicinal chemistry and drug discovery. This compound features a hybrid heterocyclic structure comprising a pyrimidine ring linked to an imidazole moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The carboxylic acid functional group at the 5-position of the pyrimidine ring provides a versatile handle for further synthetic modification, enabling researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies . This compound is structurally related to imidazopyrimidine derivatives that have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS) dimerization . Excessive NO production by iNOS is implicated in the pathogenesis of inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease . The imidazole ring present in this compound can serve as a heme-binding group, a key pharmacophoric feature in many enzyme inhibitors . Researchers can utilize this chemical entity in developing novel therapeutic agents targeting inflammatory diseases, with the potential for enhanced isoform selectivity to avoid disrupting the basic homeostatic functions of constitutive NOS isoforms . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

2-imidazol-1-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7(14)6-3-10-8(11-4-6)12-2-1-9-5-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOSTJUXHQLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with imidazole-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions, forming esters critical for prodrug development or solubility modulation.

Reagents/ConditionsProductNotesSources
Methanol + H₂SO₄ (reflux)Methyl 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylateClassic Fischer esterification; requires acid catalysis.
DCC/DMAP + ROHCorresponding alkyl/aryl estersEfficient coupling with alcohols via carbodiimide-mediated activation.

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in pharmaceutical derivatization.

Reagents/ConditionsProductYield/NotesSources
SOCl₂ → RNH₂2-(1H-Imidazol-1-yl)-N-alkyl/arylpyrimidine-5-carboxamideAcid chloride intermediate generated for nucleophilic substitution.
EDCl/HOBt + AmineAmide derivativesRoom-temperature coupling with reduced side reactions.

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation, simplifying the heterocyclic system.

ConditionsProductMechanismSources
200°C (neat)2-(1H-Imidazol-1-yl)pyrimidineRadical-mediated loss of CO₂.
NaOH (aq), ΔPyrimidine-imidazole derivativeBase-promoted deprotonation followed by CO₂ elimination.

Metal Coordination

The imidazole ring acts as a ligand, forming coordination complexes with transition metals.

Metal SaltComplex StructureApplicationSources
Cu(II) acetate[Cu(L)₂(H₂O)₂]²⁺Catalytic or antimicrobial activity.
Fe(III) chlorideFe(L)₃Cl₃Potential use in materials science.

Mechanism : Imidazole’s nitrogen lone pairs coordinate with metal centers, stabilizing complexes through chelation.

Nucleophilic Aromatic Substitution

Electrophilic positions on the pyrimidine ring (e.g., C4, C6) may undergo substitution under activating conditions.

ReagentsProductPositionNotesSources
POCl₃, ΔChlorinated derivativesC4 or C6Requires electron-deficient ring; limited by carboxylic acid’s deactivating effect.
NH₃ (g)Aminopyrimidine analogC4Low yield due to poor ring activation.

Biological Activity and Enzyme Interactions

The compound’s imidazole and pyrimidine motifs enable interactions with biological targets:

  • Enzyme Inhibition : Competes with ATP in kinase binding pockets via hydrogen bonding (imidazole) and electrostatic interactions (carboxylic acid) .

  • Antimicrobial Activity : Disrupts bacterial cell wall synthesis through metal-ion chelation (e.g., Zn²⁺ proteases) .

Supramolecular Assembly

In solid-state, hydrogen bonding between carboxylic acid and imidazole groups forms 1D chains or 3D frameworks, influencing crystallinity .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for numerous synthetic transformations, such as nucleophilic substitutions and coordination with metal ions.

Biology : Research indicates that 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid exhibits potential as an enzyme inhibitor or ligand for biological receptors. Preliminary studies have shown its ability to inhibit enzymes involved in inflammatory pathways, suggesting its role in treating inflammatory diseases.

Medicine : The compound has been explored for its antimicrobial and anticancer properties. Notably, it has demonstrated efficacy against certain bacterial strains and has shown promise in inhibiting cancer cell proliferation .

Industry : In industrial applications, it is utilized in developing advanced materials and catalysts for various chemical processes.

Case Studies

Several studies highlight the compound's effectiveness in different contexts:

  • Antimicrobial Activity : A study evaluated the compound's ability to inhibit metallo-beta-lactamases (MBLs) that confer antibiotic resistance in Gram-negative bacteria. The results indicated that derivatives of this compound could significantly enhance the efficacy of carbapenem antibiotics against resistant strains like Pseudomonas aeruginosa .
  • Anticancer Properties : Research demonstrated that the compound could inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The structural features of the compound contribute to its selective binding to cancer-related proteins.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the stabilization of transition states in catalytic processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, highlighting differences in substituents and their implications:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid Pyrimidine + imidazole -COOH at C5 C₈H₆N₄O₂ 194.16 Potential ligand for metalloenzymes; drug discovery
2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid Pyrimidine + imidazole -B(OH)₂ at C5 C₇H₇BN₄O₂ 189.96 Suzuki-Miyaura cross-coupling; material synthesis
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid Pyrimidine -CF₃ at C2, -CF₃-pyridine at C4, -COOH at C5 C₁₂H₆F₆N₃O₂ 338.18 High lipophilicity; antiviral/anticancer applications
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxylic acid Pyrimidine + imidazole Oxadiazole at C5 (pyrimidine), -COOH at C4 (imidazole) C₁₂H₉N₅O₃ 279.23 Enhanced metabolic stability; kinase inhibition
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide Pyrimidine Pyrrolidinone at C6, -CONHR at C5 C₁₅H₁₅N₃O₂ 269.30 Carboxamide derivatives for high-throughput screening

Functional and Pharmacological Comparisons

  • Electrophilic Reactivity : The carboxylic acid group in the target compound enables salt formation and hydrogen bonding, critical for protein interactions. In contrast, boronic acid derivatives (e.g., 2-(1H-imidazol-1-yl)pyrimidine-5-boronic acid) are electrophilic and participate in cross-coupling reactions, facilitating polymer or bioconjugate synthesis .
  • Biological Activity: Trifluoromethyl-substituted pyrimidine-5-carboxylic acids (e.g., ) exhibit enhanced membrane permeability due to CF₃ groups, with demonstrated activity in antiviral assays (LCMS m/z 338 [M+H]⁺) .
  • Thermodynamic Stability : Oxadiazole-containing analogues () show improved metabolic stability compared to carboxylic acid derivatives, attributed to the oxadiazole’s resistance to enzymatic hydrolysis .

Key Research Findings

  • Angiotensin II Antagonism : While CV-11974 (a benzimidazole-carboxylic acid, ) is a potent AII antagonist (IC₅₀ = 1.12 × 10⁻⁷ M), pyrimidine-imidazole-carboxylic acids may offer similar pharmacophores for cardiovascular drug development .
  • Material Science Applications : Boronic acid derivatives are pivotal in synthesizing conjugated microporous polymers (CMPs) for gas storage .

Biological Activity

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects. Understanding its biological activity is crucial for its development as a therapeutic agent.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with an imidazole group and a carboxylic acid functionality. Its synthesis typically involves the cyclization of 2-aminopyrimidine with imidazole-1-carboxylic acid, often catalyzed by potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundPathogenMIC (mg/mL)
Derivative AS. aureus0.0039
Derivative BE. coli0.025

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values demonstrating its potency in reducing inflammation similar to established anti-inflammatory drugs like indomethacin .

Table 2: COX Inhibition by this compound

CompoundCOX EnzymeIC50 (μM)
Compound XCOX-195.0
Compound YCOX-20.36

Antitumor Activity

In vitro studies have shown promising anticancer activities against various cancer cell lines, including A549 human lung cancer cells. The treatment with specific derivatives resulted in a significant reduction in cell viability, indicating their potential as anticancer agents .

Table 3: Anticancer Activity of Derivatives

CompoundCell LineViability Reduction (%)
Derivative CA54967.4
Derivative DA54959.5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can bind to metal ions or active sites of enzymes, inhibiting their activity and disrupting enzyme-substrate interactions .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antibacterial Efficacy : A study demonstrated that certain derivatives effectively inhibited growth in multidrug-resistant bacterial strains, suggesting their utility in treating resistant infections .
  • Cancer Treatment : Research indicated that the compound's derivatives significantly reduced viability in cancer cell lines, highlighting their potential for further development as anticancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-imidazol-1-yl)pyrimidine-5-carboxylic acid, and what methodological considerations are critical for reproducibility?

  • Answer: A widely used approach involves condensation reactions between substituted imidazoles and pyrimidine carboxylic acid derivatives. For example, acetic acid reflux with sodium acetate as a base facilitates the formation of imidazole-pyrimidine hybrids via nucleophilic substitution or cyclization (e.g., analogous to the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives in and ). Key considerations include stoichiometric control of reactants (e.g., 1.1:1 molar ratio of aldehyde to amine), reaction time (3–5 hours under reflux), and purification via recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer: Standard characterization includes:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., imidazole protons typically appear as singlets in δ 7.5–8.5 ppm, while pyrimidine carbons resonate around δ 160–170 ppm).
  • X-ray crystallography : For unambiguous structural confirmation (as demonstrated for analogous compounds like 2-(1H-imidazol-1-yl)-4,6-dimethyl-pyrimidine in ).
  • Elemental analysis : To validate empirical formulas .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

  • Answer: The compound exhibits limited solubility in non-polar solvents. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for dissolution at concentrations >10 mM. For aqueous buffers, adjust pH to >7 using sodium bicarbonate to deprotonate the carboxylic acid group. Solubility data for structurally similar compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid in ) suggest solubility challenges in ethanol or ethyl acetate due to polar functional groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Answer: Discrepancies often arise from tautomerism (imidazole ring proton exchange) or solvent effects. To resolve:

  • Perform variable-temperature NMR to identify dynamic processes.
  • Compare experimental data with density functional theory (DFT)-calculated chemical shifts (e.g., as applied to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in ).
  • Use deuterated solvents with controlled pH to stabilize specific tautomers .

Q. What strategies optimize the synthetic yield of this compound derivatives with modified substituents?

  • Answer: Parallel synthesis approaches, as seen in for pyrimidine-5-carboxamides, enable efficient diversification:

  • Step 1 : Functionalize the pyrimidine core via halogenation (e.g., 2-chloro derivatives in ).
  • Step 2 : Introduce imidazole via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups).
  • Step 3 : Optimize reaction conditions (e.g., microwave-assisted heating) to reduce side-product formation.
  • Step 4 : Screen bases (e.g., sodium acetate vs. triethylamine) to enhance regioselectivity .

Q. How do steric and electronic effects of substituents influence the compound’s bioactivity in enzyme inhibition assays?

  • Answer: Studies on imidazole-pyrimidine hybrids (e.g., ’s imidazolinone herbicides) reveal:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic enzyme pockets.
  • Steric hindrance at the pyrimidine 4-position reduces off-target interactions.
  • Carboxylic acid moiety is critical for hydrogen bonding with catalytic residues (e.g., in dihydrofolate reductase inhibition).
    Validate via structure-activity relationship (SAR) studies using isosteric replacements (e.g., tetrazole for carboxylic acid in ) .

Q. What in-silico methods are effective for predicting the stability of this compound under physiological conditions?

  • Answer:

  • Molecular dynamics simulations : To model hydrolysis or degradation pathways (e.g., pH-dependent carboxylic acid deprotonation).
  • Docking studies : Assess interactions with serum proteins (e.g., albumin binding in ’s safety data).
  • pKa prediction tools : ADMET Predictor or Marvin Suite to estimate ionization states in biological matrices .

Methodological Notes

  • Safety : Handle with nitrile gloves and under fume hoods due to potential irritancy (per Safety Data Sheets in ).
  • Storage : Store at –20°C in amber vials to prevent photodegradation (similar to recommendations in ).
  • Contradictions : and highlight discrepancies in spectral vs. crystallographic data—always cross-validate with orthogonal techniques.

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